molecular formula C10H9F3O2 B2468314 2-Ethyl-4-trifluoromethyl-benzoic acid CAS No. 854531-63-8

2-Ethyl-4-trifluoromethyl-benzoic acid

Cat. No. B2468314
CAS RN: 854531-63-8
M. Wt: 218.175
InChI Key: UWYLBTYECXXFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-trifluoromethyl-benzoic acid is a substituted benzoic acid derivative. It is an organic compound with the molecular formula C10H9F3O2. Its chemical structure comprises of a benzene ring substituted with an ethyl group, carboxyl group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-trifluoromethyl-benzoic acid consists of a benzene ring substituted with an ethyl group, a carboxyl group, and a trifluoromethyl group. The molecular weight of this compound is 218.18 .

The storage temperature is room temperature .

Scientific Research Applications

Antifungal Activity

2-Ethyl-4-trifluoromethyl-benzoic acid has been used in the synthesis of salicylanilide esters, which have shown significant antifungal activity . These compounds have been tested against a variety of fungal strains, and have shown particularly strong activity against moulds .

Synthesis of Organic Compounds

This compound is widely used as a versatile intermediate in the synthesis of various organic compounds. Its unique chemical structure makes it a valuable component in a variety of synthetic pathways.

Analytical Reference Standard

2-Ethyl-4-trifluoromethyl-benzoic acid is also used as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra Performance Liquid Chromatography (UPLC). These are techniques used to separate, identify, and quantify each component in a mixture.

Synthesis of Agrochemicals

This compound is used as a reagent in the synthesis of some agrochemicals. Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area.

Synthesis of Pharmaceuticals

2-Ethyl-4-trifluoromethyl-benzoic acid is also used in the synthesis of pharmaceuticals. The trifluoromethyl group is a common motif in medicinal chemistry, as it can enhance the biological activity and metabolic stability of drug molecules.

Synthesis of 1,3,4-Oxadiazole Derivatives

2-(Trifluoromethyl)benzoic acid, a related compound, has been used in the synthesis of 1,3,4-oxadiazole derivatives . These derivatives are known for their wide range of biological activities .

Ligand Binding Studies

2-(Trifluoromethyl)benzoic acid has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC . This research can help in understanding the interactions between proteins and potential drug molecules .

Internal Standard in GC/MS Analysis

4-(Trifluoromethyl)benzoic acid, another related compound, has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This helps in achieving accurate and reliable results in trace analysis .

Safety and Hazards

2-Ethyl-4-trifluoromethyl-benzoic acid is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-6-5-7(10(11,12)13)3-4-8(6)9(14)15/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYLBTYECXXFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-trifluoromethyl-benzoic acid

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